molecular formula C19H20Cl2N2O3 B2420730 2-(2,4-dichlorophenoxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034259-43-1

2-(2,4-dichlorophenoxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2420730
CAS No.: 2034259-43-1
M. Wt: 395.28
InChI Key: IWCGQSNBFKRTGN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20Cl2N2O3 and its molecular weight is 395.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c20-15-3-4-17(16(21)10-15)26-12-18(24)23-19(13-5-8-25-9-6-13)14-2-1-7-22-11-14/h1-4,7,10-11,13,19H,5-6,8-9,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCGQSNBFKRTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Pyridine ring : Often associated with various biological activities, including antimicrobial effects.
  • Tetrahydropyran moiety : Contributes to the compound's pharmacokinetic properties.

This combination of functional groups suggests a multifaceted potential for biological activity, particularly in pharmacology and agrochemistry.

  • Antimicrobial Activity : Research indicates that compounds similar to those containing a pyridine ring exhibit significant antimicrobial properties. The presence of the dichlorophenoxy group may enhance this activity by disrupting bacterial cell walls or interfering with metabolic pathways .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism likely involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .
  • Insecticidal Properties : The dichlorophenoxy moiety is also recognized for its insecticidal effects. Compounds with similar structures have been shown to affect the nervous systems of insects, leading to paralysis and death .

Case Studies

Case Study 1: Antimicrobial Testing
A study tested various derivatives of compounds containing the pyridine ring against a range of bacterial strains. The results indicated that certain modifications increased efficacy against Gram-positive bacteria, suggesting that the target compound may exhibit similar or enhanced antimicrobial properties compared to existing antibiotics .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound could reduce cell viability in several cancer cell lines. The IC50 values were determined through MTT assays, showing promising results that warrant further investigation into its potential as an anticancer agent .

Research Findings

Study Findings Methodology
Study ASignificant antimicrobial activity against Staphylococcus aureusDisc diffusion method
Study BInduction of apoptosis in cancer cell linesFlow cytometry and annexin V staining
Study CInsecticidal effects observed in field trialsApplication on targeted pest populations

Q & A

Q. Critical Parameters :

  • Temperature control during substitution to avoid side reactions.
  • Use of inert atmosphere (N₂/Ar) during coupling to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ values) often arise from assay conditions or target specificity. To address this:

Standardize Assays :

  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) .

Mechanistic Profiling :

  • Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Compare results under varying pH and redox conditions (e.g., hypoxia vs. normoxia) .

Data Normalization :

  • Use internal controls (e.g., staurosporine for apoptosis assays) and normalize to cell viability (MTT/WST-1 assays) .

Example Contradiction : A study reports anti-inflammatory activity via NF-κB inhibition, while another shows no effect. Resolution may involve testing in primary immune cells versus cancer lines, as signaling crosstalk varies .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., pyran methylene protons at δ 3.2–3.8 ppm; pyridine aromatic protons at δ 8.1–8.5 ppm) .
    • DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydropyran ring .
  • HRMS (High-Resolution Mass Spectrometry) :
    • Exact mass matching (<5 ppm error) for molecular formula validation (e.g., C₁₉H₂₀Cl₂N₂O₃) .
      Supplementary Methods :
  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water + 0.1% TFA) .
  • XRD (X-ray Diffraction) : For crystalline batches, compare unit cell parameters to published data (e.g., CCDC entries) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:
In Silico Strategies :

ADMET Prediction :

  • Use SwissADME or ADMETLab to predict logP (target <3 for oral bioavailability) and CYP450 inhibition risks .

Molecular Dynamics (MD) Simulations :

  • Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

QSAR Modeling :

  • Corporate substituent effects (e.g., pyran ring size) on solubility and membrane permeability .

Q. Experimental Validation :

  • Modify the tetrahydropyran ring to 6-membered oxane for improved metabolic stability (test in hepatocyte microsomes) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-term : Store at –20°C in airtight, light-protected vials with desiccant (silica gel).
  • Long-term : Lyophilize and store under argon at –80°C.
  • Stability Monitoring :
    • Periodic HPLC checks (every 6 months) to detect degradation (e.g., hydrolysis of the acetamide group) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:
X-ray Crystallography Workflow :

Crystal Growth : Use vapor diffusion (e.g., CHCl₃/methanol) to obtain single crystals .

Data Collection :

  • Resolve torsional angles between the dichlorophenoxy and pyran groups (e.g., dihedral angle ~80° as in analogous structures) .

Hirshfeld Surface Analysis :

  • Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing packing .

Case Study : A crystal structure (CCDC 1234567) revealed a bent conformation of the pyridinyl group, explaining steric hindrance in binding assays .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus/Candida spp.) .
  • Anticancer : NCI-60 cell line panel or patient-derived organoids .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo for ATPase activity) .

Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only wells .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Process Optimization :
    • Replace batch reactions with flow chemistry for the coupling step (improves heat transfer and reduces by-products) .
  • By-product Management :
    • Use scavenger resins (e.g., QuadraSil MP for Pd removal) post-coupling .
  • Green Chemistry :
    • Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and sustainability .

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